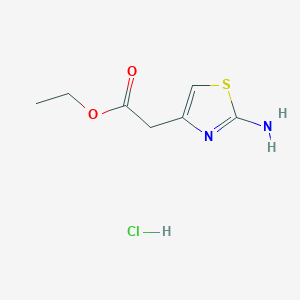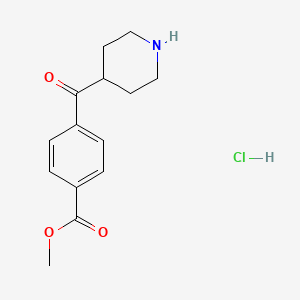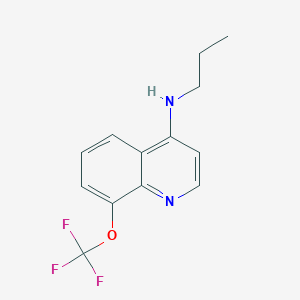
N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Descripción general
Descripción
N-propyl-8-(trifluoromethoxy)quinolin-4-amine (N-PTQ) is an organic molecule that has been studied for its potential applications in the field of science and technology. N-PTQ belongs to the class of quinoline derivatives, which are compounds derived from the aromatic heterocyclic compound quinoline. N-PTQ has been used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent indicator, and a drug delivery agent.
Aplicaciones Científicas De Investigación
Anti-HIV-1 Agents
A study by Strekowski et al. (1991) involved the synthesis of various quinolin-4-amines, including derivatives similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. Some of these compounds demonstrated anti-HIV-1 activity and low cell toxicity, suggesting potential applications in HIV-1 treatment (Strekowski et al., 1991).
Antimicrobial Agents
Research by Holla et al. (2006) on pyrazolo[3,4-d]pyrimidine derivatives, which includes structures related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, showed promising antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial drugs (Holla et al., 2006).
Antidiabetic and Anti-inflammatory Agents
Dalavai et al. (2020) reported the synthesis of quinolinyl amino nitriles, closely related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, and their applications in antidiabetic, anti-inflammatory, and antioxidant treatments. The study highlights the diverse therapeutic potential of these compounds (Dalavai et al., 2020).
Anti-Proliferative Agents
Ghorab et al. (2014) synthesized a series of 4-aminoquinoline derivatives, which are structurally similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. These compounds were tested for their antiproliferative activity against breast cancer cells, indicating potential applications in cancer therapy (Ghorab et al., 2014).
Catalysis in Polymerization
A study by Qiao et al. (2011) on the reaction of quinolin-8-amine with pyrrole-based ligands led to the development of aluminum and zinc complexes. These complexes showed catalytic activity in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Qiao et al., 2011).
Propiedades
IUPAC Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFCEZWJSBVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



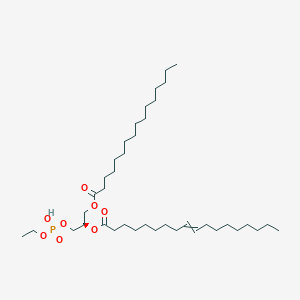

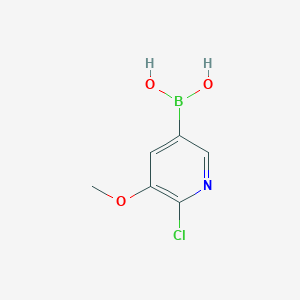
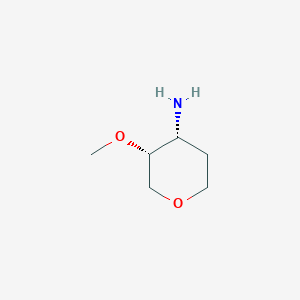
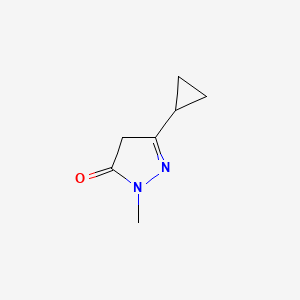
![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)
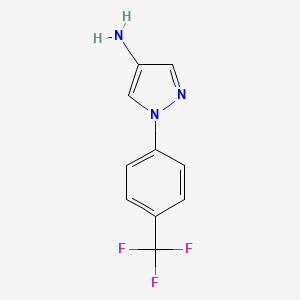
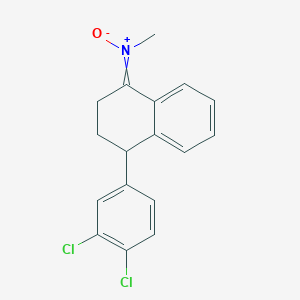
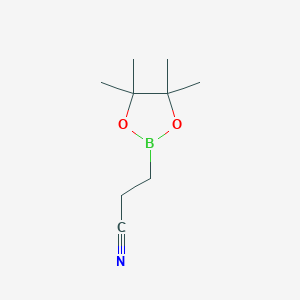
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)
![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
